molecular formula C17H14F3NO4 B2985290 2-(4-formyl-2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 461652-60-8

2-(4-formyl-2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2985290
CAS No.: 461652-60-8
M. Wt: 353.297
InChI Key: CDEGKVMKTJUZBK-UHFFFAOYSA-N
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Description

2-(4-Formyl-2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is a structurally complex acetamide derivative featuring a formyl group, methoxy substituent on the phenoxy ring, and a trifluoromethyl (CF₃) group on the phenylacetamide moiety (CAS: 876566-09-5). The CF₃ group, a strong electron-withdrawing substituent, improves metabolic stability and influences binding interactions in biological systems.

Properties

IUPAC Name

2-(4-formyl-2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO4/c1-24-15-8-11(9-22)6-7-14(15)25-10-16(23)21-13-5-3-2-4-12(13)17(18,19)20/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEGKVMKTJUZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the formation of the core phenoxyacetamide structure. One common synthetic route includes the following steps:

  • Formation of the Phenoxy Group: : The phenoxy group is typically synthesized by reacting 4-formyl-2-methoxyphenol with an appropriate reagent to introduce the phenoxy functionality.

  • Introduction of the Acetamide Group: : The acetamide group is introduced through a reaction involving acetic anhydride and an amine derivative.

  • Attachment of the Trifluoromethyl Group: : The trifluoromethyl group is introduced using reagents such as trifluoromethylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Formyl-2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

  • Oxidation: : The formyl group can be oxidized to a carboxylic acid.

  • Reduction: : The compound can be reduced to remove the formyl group, resulting in a methoxyphenol derivative.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the formyl or trifluoromethyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : The major product is the corresponding carboxylic acid derivative.

  • Reduction: : The major product is the methoxyphenol derivative.

  • Substitution: : The major products depend on the nucleophile used and can include a variety of substituted derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : It can be used in the study of enzyme mechanisms and as a probe in biological assays.

  • Industry: : It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-formyl-2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s structural analogs differ in substituents on the phenoxy and phenylacetamide groups, leading to variations in electronic, steric, and physicochemical properties. Key comparisons include:

Compound Name Phenoxy Substituents Phenylacetamide Substituent Key Features Reference
Target Compound 4-formyl, 2-methoxy 2-(trifluoromethyl) High lipophilicity (CF₃), electrophilic reactivity (CHO)
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide 4-formyl, 2-methoxy 4-nitro Strong electron-withdrawing nitro (-NO₂) enhances reactivity for electrophilic substitutions
N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide 4-formyl, 2-methoxy 4-ethoxy Ethoxy (-OC₂H₅) increases steric bulk and lipophilicity compared to methoxy
2-(4-Butyryl-2-fluorophenoxy)-N-butylacetamide (Compound 30) 4-butyryl, 2-fluoro n-butyl Fluorine improves metabolic stability; butyryl enhances hydrophobicity
2-(2-Ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide 4-formyl, 2-ethoxy 4-fluoro Ethoxy vs. methoxy alters solubility; fluorine enhances electronegativity
2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide 4-chloro, 2-methyl 3-CF₃ Chlorine and methyl groups increase steric hindrance and hydrophobicity

Physicochemical Properties

Compound Name Melting Point (°C) Rf Value [α]D²² (CHCl₃) Notes Reference
Target Compound Not reported Not reported Not reported Likely solid at room temperature
Compound 30 75 0.32 - White solid
Compound 31 84 0.28 - White solid
Compound 32 74 0.65 +61.1 Chiral center present
2-(2-Ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide Not reported Not reported Not reported 95% purity reported

Biological Activity

2-(4-formyl-2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic compound with a complex structure that has garnered attention in various fields of biological research. Its unique molecular configuration allows it to interact with biological systems in specific ways, making it a subject of interest for pharmacological studies.

  • IUPAC Name: 2-(4-formyl-2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
  • Molecular Formula: C17H14F3NO4
  • Molecular Weight: 353.29 g/mol
  • CAS Number: 461652-60-8

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and influencing the compound's pharmacokinetics. The formyl and methoxy groups may also play critical roles in modulating the compound's biological interactions.

Biological Activity

Research indicates that 2-(4-formyl-2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide exhibits various biological activities, including:

  • Antioxidant Properties: The compound has shown potential in scavenging free radicals, which can contribute to cellular protection against oxidative stress.
  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
  • Antimicrobial Activity: Some studies have reported that the compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential as a therapeutic agent.

Case Studies

  • Antioxidant Activity Study:
    • A study assessed the antioxidant capacity of the compound using DPPH and ABTS assays, revealing significant free radical scavenging activity.
    • Results indicated a dose-dependent response, with higher concentrations yielding greater antioxidant effects.
  • Anti-inflammatory Mechanism:
    • In vitro experiments demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in macrophage cultures.
    • This suggests a mechanism involving the inhibition of NF-kB signaling pathways.
  • Antimicrobial Evaluation:
    • The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones in agar diffusion assays.
    • Minimum inhibitory concentrations (MICs) were determined, indicating effective antimicrobial activity at low concentrations.

Data Table: Summary of Biological Activities

Biological ActivityMethodologyObservations
AntioxidantDPPH/ABTS assaysSignificant free radical scavenging activity
Anti-inflammatoryCytokine assaysReduced TNF-alpha and IL-6 levels
AntimicrobialAgar diffusion/MIC testingEffective against multiple bacterial strains

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